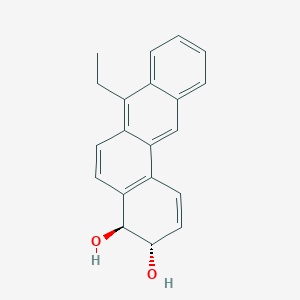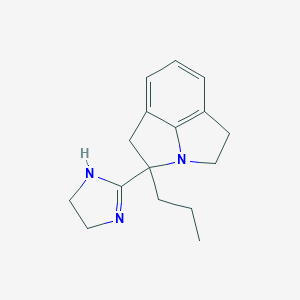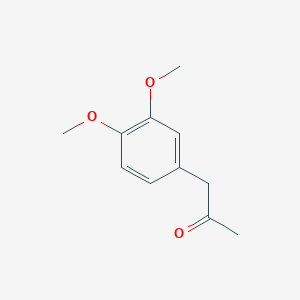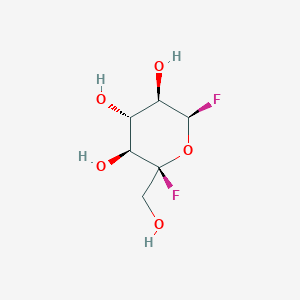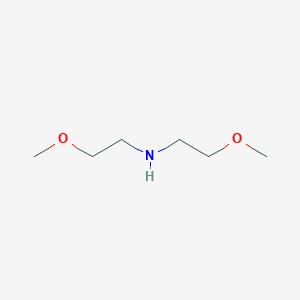
2-(Benzyloxy)-1-propanol
Übersicht
Beschreibung
2-(Benzyloxy)-1-propanol is an organic compound with the molecular formula C10H14O2 It is characterized by a benzyl group attached to a propanol backbone through an oxygen atom
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often participate in reactions involving free radical mechanisms . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Mode of Action
The mode of action of 2-(Benzyloxy)-1-propanol involves its interaction with its targets through free radical mechanisms . The benzylic position is particularly reactive due to the adjacent aromatic ring . This reactivity can lead to various transformations, including oxidation and reduction .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including oxidative degradation . These reactions can influence a variety of metabolic pathways, potentially affecting the synthesis and degradation of various biomolecules .
Pharmacokinetics
For instance, benzylic compounds are known to undergo rapid oxidative degradation , which could impact the compound’s bioavailability and metabolic stability.
Result of Action
For instance, its participation in free radical reactions could lead to the formation of new compounds with distinct biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the compound’s reactivity and the outcomes of its reactions . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
Biochemische Analyse
Biochemical Properties
2-(Benzyloxy)-1-propanol may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit fluorescence sensing properties towards secondary chemical explosives, such as picric acid, and pH sensing . This suggests that this compound could interact with enzymes or proteins that are sensitive to changes in pH or the presence of specific chemical compounds.
Cellular Effects
It has been suggested that it may have a role in cellular processes related to fluorescence sensing . It has also been found to effectively target CARM1 within cells , which could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. For instance, it has been suggested that its preferential sensing property for phenolic nitroaromatics is attributed to the intermolecular hydrogen bonding interactions between the O atoms in this compound and the OH groups of picric acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)-1-propanol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with propylene oxide in the presence of a base catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzyloxy)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to other alcohols or hydrocarbons.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol or propylbenzene.
Substitution: Various benzyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol: Similar structure but lacks the propanol backbone.
2-Phenoxyethanol: Contains a phenyl group attached to an ethylene glycol backbone.
Benzyl acetate: An ester with a benzyl group attached to an acetate moiety.
Uniqueness: 2-(Benzyloxy)-1-propanol is unique due to its specific combination of a benzyl group and a propanol backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Eigenschaften
IUPAC Name |
2-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCRDMRLKBPUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340127 | |
| Record name | 2-(Benzyloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70448-03-2 | |
| Record name | 2-(Benzyloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

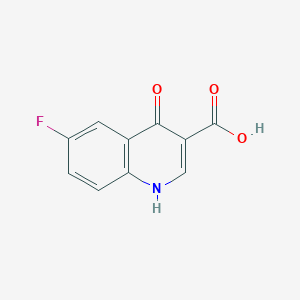

![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)




